molecular formula C24H19N3O3 B12446580 N-(1,3-benzodioxol-5-ylmethyl)-1,3-diphenyl-1H-pyrazole-4-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-1,3-diphenyl-1H-pyrazole-4-carboxamide

Cat. No.: B12446580
M. Wt: 397.4 g/mol
InChI Key: XWKKFDARZMKJFC-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-1,3-diphenyl-1H-pyrazole-4-carboxamide is a complex organic compound that features a benzodioxole moiety, a diphenylpyrazole core, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-1,3-diphenyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the Diphenylpyrazole Core: This involves the condensation of phenylhydrazine with acetophenone, followed by cyclization.

    Coupling Reaction: The benzodioxole moiety is then coupled with the diphenylpyrazole core using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-1,3-diphenyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or chlorosulfonic acid (HSO3Cl).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-1,3-diphenyl-1H-pyrazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-1,3-diphenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The benzodioxole moiety can interact with aromatic amino acids in proteins, while the pyrazole core can form hydrogen bonds with active site residues.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Shares the benzodioxole moiety but differs in the rest of the structure.

    1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Contains the benzodioxole group and is used in anticancer research.

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-1,3-diphenyl-1H-pyrazole-4-carboxamide is unique due to its combination of the benzodioxole moiety and the diphenylpyrazole core, which imparts distinct chemical and biological properties. This makes it a valuable compound for diverse research applications.

Properties

Molecular Formula

C24H19N3O3

Molecular Weight

397.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1,3-diphenylpyrazole-4-carboxamide

InChI

InChI=1S/C24H19N3O3/c28-24(25-14-17-11-12-21-22(13-17)30-16-29-21)20-15-27(19-9-5-2-6-10-19)26-23(20)18-7-3-1-4-8-18/h1-13,15H,14,16H2,(H,25,28)

InChI Key

XWKKFDARZMKJFC-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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